molecular formula C7H15NO3S B13198667 (1-Methoxycyclopentyl)methanesulfonamide

(1-Methoxycyclopentyl)methanesulfonamide

Cat. No.: B13198667
M. Wt: 193.27 g/mol
InChI Key: YQWHEDQPOJJJQC-UHFFFAOYSA-N
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Description

(1-Methoxycyclopentyl)methanesulfonamide is a chemical compound with the molecular formula C7H15NO3S It is characterized by a cyclopentyl ring substituted with a methoxy group and a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methoxycyclopentyl)methanesulfonamide typically involves the reaction of cyclopentylmethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonate ester, which is then treated with ammonia or an amine to yield the final sulfonamide product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1-Methoxycyclopentyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The sulfonamide group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclopentylmethanesulfonic acid or cyclopentylmethanesulfonaldehyde.

    Reduction: Formation of cyclopentylmethanesulfonamide.

    Substitution: Formation of various substituted cyclopentylmethanesulfonamides depending on the nucleophile used.

Scientific Research Applications

(1-Methoxycyclopentyl)methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-Methoxycyclopentyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. This interaction can lead to various biological effects, including antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentylmethanesulfonamide: Lacks the methoxy group, resulting in different chemical properties and reactivity.

    Methoxycyclopentylamine: Contains an amine group instead of a sulfonamide group, leading to different biological activity.

    Methanesulfonamide: A simpler structure without the cyclopentyl ring, used in different applications.

Uniqueness

(1-Methoxycyclopentyl)methanesulfonamide is unique due to the presence of both a methoxy group and a sulfonamide group on a cyclopentyl ring

Properties

Molecular Formula

C7H15NO3S

Molecular Weight

193.27 g/mol

IUPAC Name

(1-methoxycyclopentyl)methanesulfonamide

InChI

InChI=1S/C7H15NO3S/c1-11-7(4-2-3-5-7)6-12(8,9)10/h2-6H2,1H3,(H2,8,9,10)

InChI Key

YQWHEDQPOJJJQC-UHFFFAOYSA-N

Canonical SMILES

COC1(CCCC1)CS(=O)(=O)N

Origin of Product

United States

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